molecular formula C21H17BrN4O3S B2748176 3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111290-69-7

3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

Cat. No.: B2748176
CAS No.: 1111290-69-7
M. Wt: 485.36
InChI Key: TZLULENIFWNTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a 4-bromophenyl group and at the 6-position with a thioether-linked 1,2,4-oxadiazole moiety bearing a 3,4-dimethoxyphenyl substituent. The bromophenyl group enhances lipophilicity and may influence binding affinity, while the dimethoxyphenyl group could modulate solubility and metabolic stability .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-27-17-9-5-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLULENIFWNTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine, a compound with the CAS number 1034734-92-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C17H13BrN4O2S
  • Molecular Weight : 417.28 g/mol
  • Structure : The compound features a pyridazine core with bromophenyl and oxadiazole substituents that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of oxadiazoles possess MIC values as low as 0.22 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

These findings suggest that the introduction of specific functional groups can enhance the antimicrobial efficacy of triazole-based compounds.

Anticancer Activity

The anticancer potential of the compound has been explored in several studies:

  • In Vitro Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). Notably, some derivatives showed IC50 values lower than doxorubicin, a standard chemotherapeutic agent.
CompoundCell LineIC50 (μM)
5aMCF-70.12
5bU9370.25
  • Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways . This suggests a promising mechanism for inducing cancer cell death.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • A study published in MDPI demonstrated that oxadiazole derivatives exhibited higher cytotoxic effects against various cancer cell lines compared to traditional drugs . The modification of substituents significantly impacted their activity.
  • Another research article examined the structure-activity relationship (SAR) of triazole derivatives, revealing that halogen substitutions improved anticancer activity while maintaining low toxicity levels .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown significant growth inhibition in various cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7) cells. These compounds often exhibit potency comparable to established chemotherapeutics like Doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Anticancer Properties : A recent study published in Pharmaceutical Research demonstrated that derivatives of pyridazine exhibited potent anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways . The study utilized various assays to confirm the efficacy of these compounds.
  • Antimicrobial Evaluation : In another research article, the antimicrobial activity of thiazole derivatives was assessed using the turbidimetric method against multiple bacterial strains. The results indicated that certain derivatives had significant inhibitory effects, suggesting potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyridine or Triazine Derivatives

  • Pyridazine Core (Target Compound) : Pyridazine’s electron-deficient nature facilitates π-π stacking and hydrogen bonding. Its planar structure may enhance interactions with flat binding pockets.
  • Pyridine Derivatives (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione, ) : Pyridine’s basic nitrogen can improve solubility but may reduce metabolic stability compared to pyridazine.
  • Triazino-Indole Derivatives (e.g., Compound 41, ): Triazino[5,6-b]indol-3-yl groups introduce fused aromatic systems, increasing molecular weight and rigidity, which may limit bioavailability compared to the target compound’s simpler pyridazine-oxadiazole system .

Thioether Linkage vs. Other Linkers

  • Thioether in Target Compound : The sulfur atom enhances lipophilicity (logP ~3.5–4.0 estimated) and may confer resistance to enzymatic cleavage compared to oxygen or nitrogen linkers.
  • Triazole-Linked Analog (e.g., 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine, ) : Triazole-thioether hybrids exhibit similar lipophilicity but may differ in conformational flexibility, affecting target selectivity .

Substituent Effects

  • 3,4-Dimethoxyphenyl on Oxadiazole: Methoxy groups enhance electron-donating effects, improving π-stacking and solubility. Non-substituted oxadiazoles (e.g., in ) lack these benefits, leading to lower bioavailability .

Table 1: Key Properties of Target Compound and Analogs

Property Target Compound Pyridine-Oxadiazole () Triazole Derivative ()
Molecular Weight ~480 g/mol ~250 g/mol ~450 g/mol
logP (Estimated) 3.8–4.2 2.1–2.5 3.5–3.9
Solubility (aq.) Low (DMF/DMSO required) Moderate Low
Synthetic Complexity High (multi-step coupling) Moderate (one-pot reflux) High (Pd-catalyzed cross-coupling)

Synthesis Notes:

  • The target compound’s thioether linkage likely requires nucleophilic substitution between a pyridazine-thiol and an oxadiazole-methyl bromide, akin to methods in .
  • Bromophenyl introduction may involve Suzuki coupling or direct bromination, similar to procedures in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.